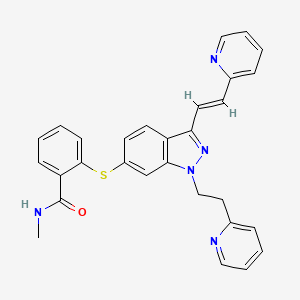
(E)-N-methyl-2-(1-(2-(pyridin-2-yl)ethyl)-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-ylthio)benzamide
描述
(E)-N-methyl-2-(1-(2-(pyridin-2-yl)ethyl)-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-ylthio)benzamide is a useful research compound. Its molecular formula is C29H25N5OS and its molecular weight is 491.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-methyl-2-(1-(2-(pyridin-2-yl)ethyl)-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-ylthio)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a benzamide core, pyridine moieties, and an indazole derivative, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the pyridine and indazole groups suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing pyridine and indazole have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for related compounds often range from nanomolar to micromolar concentrations, indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.5 |
| Compound B | MCF-7 | 4.0 |
| Compound C | HCT-116 | 4.5 |
Antimicrobial Activity
Compounds featuring pyridine rings have also demonstrated antimicrobial properties. For example, certain derivatives have shown effectiveness against Gram-positive bacteria, suggesting that this compound may exhibit similar properties.
Case Studies
- Study on Indazole Derivatives : A study investigated the biological activities of various indazole derivatives, revealing that modifications at the 6-position significantly enhanced anticancer activity against breast cancer cell lines. This suggests that the indazole component in our compound may play a crucial role in its bioactivity.
- Pyridine Derivatives : Research focused on pyridine-based compounds indicated that these structures could inhibit specific enzymes involved in cancer progression, further supporting the hypothesis that our compound may possess similar inhibitory effects.
ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for evaluating the therapeutic potential of any compound. Preliminary analyses suggest that the presence of multiple aromatic systems in this compound could enhance lipophilicity and permeability across biological membranes.
属性
IUPAC Name |
N-methyl-2-[3-[(E)-2-pyridin-2-ylethenyl]-1-(2-pyridin-2-ylethyl)indazol-6-yl]sulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5OS/c1-30-29(35)25-10-2-3-11-28(25)36-23-13-14-24-26(15-12-21-8-4-6-17-31-21)33-34(27(24)20-23)19-16-22-9-5-7-18-32-22/h2-15,17-18,20H,16,19H2,1H3,(H,30,35)/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJYRGAWBXMDSL-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3CCC4=CC=CC=N4)C=CC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3CCC4=CC=CC=N4)/C=C/C5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















